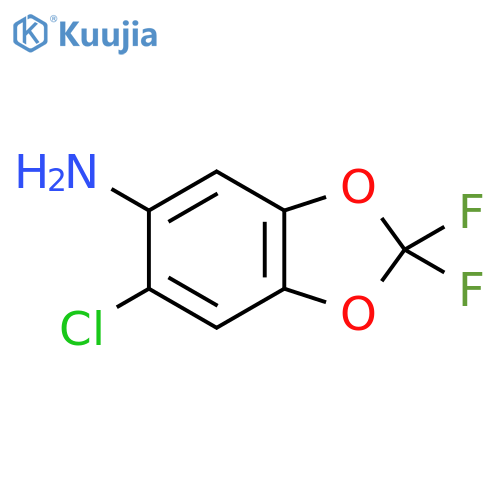

Cas no 73051-44-2 (5-Amino-6-Chloro-2,2-difluorobenzodioxole)

5-Amino-6-Chloro-2,2-difluorobenzodioxole 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine

- 1,3-Benzodioxol-5-amine,6-chloro-2,2-difluoro-

- 2,2-DIFLUORO-5-AMINO-6-CHLORO-1,3-BENZODIOXOLE

- 5-Amino-6-Chloro-22-difluorobenzodioxole

- 6-chloro-2,2-difluoro-1,3-benzodioxol-5-amine

- 5-amino-6-chloro-2,2-difluoro-1,3-benzodioxole

- AKOS015998929

- BS-24452

- DJBHURPHBJCVAN-UHFFFAOYSA-N

- 6-Chloro-2,2-difluoro-benzo[1,3]dioxol-5-ylamine

- YFZDQUFPCXIMRG-UHFFFAOYSA-N

- MFCD04972803

- E84006

- 5-Amino-6-Chloro-2,2-difluorobenzodioxole

- DTXSID40654248

- SCHEMBL755256

- 6-chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine

- 73051-44-2

- DB-359369

-

- MDL: MFCD04972803

- インチ: InChI=1S/C7H4ClF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2

- InChIKey: DJBHURPHBJCVAN-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CC2=C1OC(F)(F)O2)N)Cl

計算された属性

- せいみつぶんしりょう: 206.99000

- どういたいしつりょう: 206.99

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5A^2

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 44.48000

- LogP: 2.82490

5-Amino-6-Chloro-2,2-difluorobenzodioxole セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

5-Amino-6-Chloro-2,2-difluorobenzodioxole 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Amino-6-Chloro-2,2-difluorobenzodioxole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB146565-5 g |

2,2-Difluoro-5-amino-6-chloro-1,3-benzodioxole, 98%; . |

73051-44-2 | 98% | 5g |

€319.00 | 2023-05-09 | |

| Chemenu | CM160886-5g |

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine |

73051-44-2 | 95% | 5g |

$399 | 2021-08-05 | |

| TRC | A595455-1g |

5-Amino-6-Chloro-2,2-difluorobenzodioxole |

73051-44-2 | 1g |

$ 333.00 | 2023-04-19 | ||

| Ambeed | A430772-1g |

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine |

73051-44-2 | 97% | 1g |

$92.0 | 2025-02-21 | |

| Ambeed | A430772-5g |

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine |

73051-44-2 | 97% | 5g |

$276.0 | 2025-02-21 | |

| TRC | A595455-250mg |

5-Amino-6-Chloro-2,2-difluorobenzodioxole |

73051-44-2 | 250mg |

$ 155.00 | 2023-04-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A186292-250mg |

5-Amino-6-Chloro-2,2-difluorobenzodioxole |

73051-44-2 | 96% | 250mg |

¥199.90 | 2023-09-04 | |

| abcr | AB146565-10g |

2,2-Difluoro-5-amino-6-chloro-1,3-benzodioxole, 98%; . |

73051-44-2 | 98% | 10g |

€498.50 | 2025-03-19 | |

| TRC | A595455-500mg |

5-Amino-6-Chloro-2,2-difluorobenzodioxole |

73051-44-2 | 500mg |

$ 236.00 | 2023-04-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA283-10g |

6-chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine |

73051-44-2 | 95% | 10g |

¥3420.0 | 2024-04-17 |

5-Amino-6-Chloro-2,2-difluorobenzodioxole 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

5-Amino-6-Chloro-2,2-difluorobenzodioxoleに関する追加情報

5-Amino-6-Chloro-2,2-Difluorobenzodioxole: A Comprehensive Overview

The compound 5-Amino-6-Chloro-2,2-Difluorobenzodioxole, identified by the CAS number CAS No. 73051-44-2, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of benzodioxoles, which are known for their unique chemical properties and structural versatility. The molecule features a benzene ring fused with a dioxole group, along with substituents that include an amino group at position 5 and a chlorine atom at position 6, alongside two fluorine atoms at position 2. These substituents contribute to its distinctive chemical behavior and reactivity.

Recent studies have highlighted the importance of 5-Amino-6-Chloro-2,2-Difluorobenzodioxole in the field of pharmaceutical chemistry. Researchers have explored its potential as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The presence of the amino group and halogen atoms provides a platform for further functionalization, enabling the creation of derivatives with enhanced biological activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a building block for developing novel anti-cancer agents.

The synthesis of 5-Amino-6-Chloro-2,2-Difluorobenzodioxole involves a multi-step process that typically begins with the preparation of the benzodioxole core. This is followed by selective substitution reactions to introduce the amino and chlorine groups. The introduction of fluorine atoms at position 2 is achieved through electrophilic substitution or other fluorination techniques. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly, reducing production costs while maintaining high yields.

In terms of physical properties, 5-Amino-6-Chloro-2,2-Difluorobenzodioxole exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-visible spectrum shows strong absorption bands due to the conjugated system within the benzodioxole framework, making it suitable for applications in optoelectronics. Additionally, its fluorescence properties have been studied extensively, revealing potential uses in sensors and imaging technologies.

The application of 5-Amino-6-Chloro-2,2-Difluorobenzodioxole extends beyond pharmaceuticals into materials science. It has been utilized as a monomer in the synthesis of advanced polymers with tailored electronic properties. For example, researchers have incorporated this compound into polymeric materials designed for use in flexible electronics and light-emitting diodes (LEDs). The ability to tune its electronic properties through substitution patterns makes it an invaluable component in such applications.

From an environmental perspective, understanding the degradation pathways of 5-Amino-6-Chloro-2,2-Difluorobenzodioxole is crucial for assessing its ecological impact. Recent studies have shown that under aerobic conditions, this compound undergoes microbial degradation through hydrolytic cleavage of the dioxole ring. This process is facilitated by specific enzymes produced by soil bacteria, leading to the formation of less complex intermediates that are eventually mineralized.

In conclusion, 5-Amino-6-Chloro-2,2-Difluorobenzodioxole, with its unique chemical structure and versatile properties, continues to be a focal point in both academic research and industrial applications. Its role as a precursor in drug development and materials science underscores its importance in advancing modern technologies. As research progresses, further insights into its biological activity and environmental fate will undoubtedly expand its utility across diverse domains.

73051-44-2 (5-Amino-6-Chloro-2,2-difluorobenzodioxole) 関連製品

- 1544-85-0(2,2-difluoro-2H-1,3-benzodioxol-5-amine)

- 120934-03-4(2,2,6-Trifluorobenzo[d][1,3]dioxol-5-amine)

- 22236-08-4(3-(Difluoromethoxy)aniline)

- 1644-86-6(2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine)

- 656-43-9(2,2,5-trifluoro-1,3-dioxaindane)

- 1645-96-1(2,2-Difluoro-5-nitrobenzodioxole)

- 106876-54-4(2,2-difluoro-2H-1,3-benzodioxol-4-amine)

- 14268-66-7(2H-1,3-benzodioxol-5-amine)

- 1544-68-9(4-Fluorophenyl isothiocyanate)

- 1583-59-1(2,2-difluoro-2H-1,3-benzodioxole)